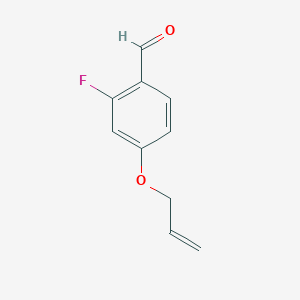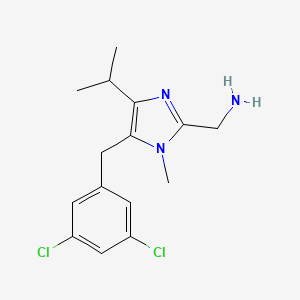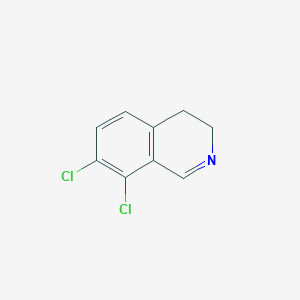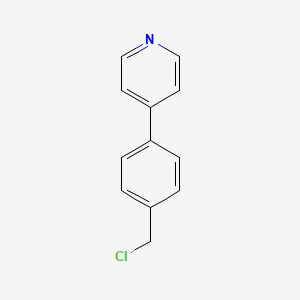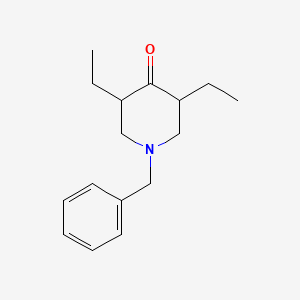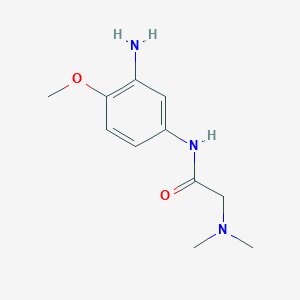
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a dimethylglycinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-amino-4-methoxybenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using dimethylamine under appropriate conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Automation: Employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
相似化合物的比较
Similar Compounds
- N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylacetamide
- N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylpropionamide
Uniqueness
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is unique due to its specific structural features, such as the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)7-11(15)13-8-4-5-10(16-3)9(12)6-8/h4-6H,7,12H2,1-3H3,(H,13,15) |
InChI 键 |
ZGUPIFVZBAAPNI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)NC1=CC(=C(C=C1)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
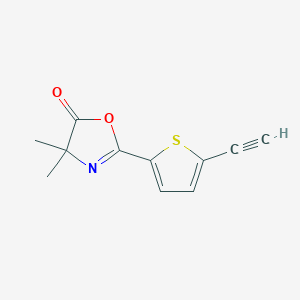
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
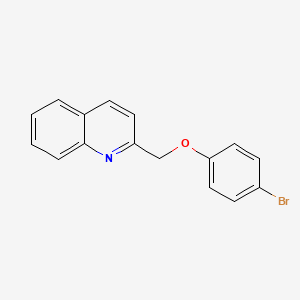
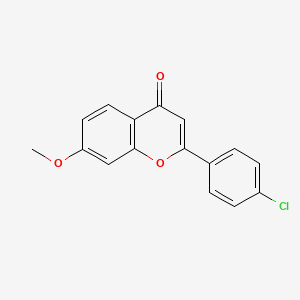
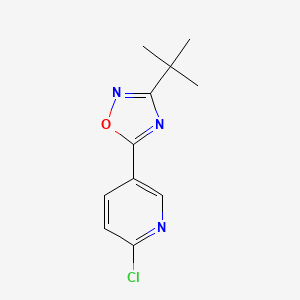
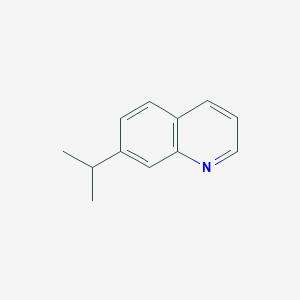
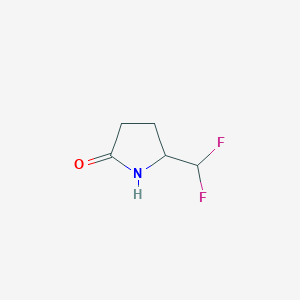
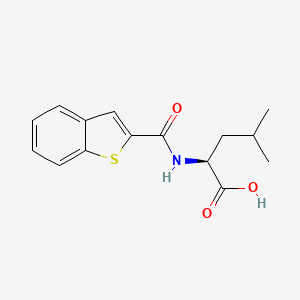
![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)
